2-(1,3-苯并噻唑-2-基)乙酰胺

描述

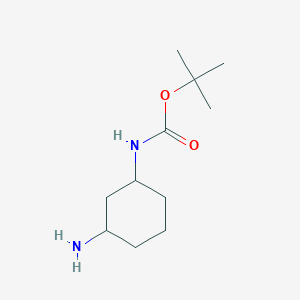

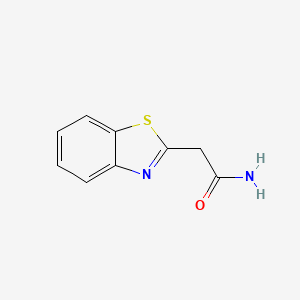

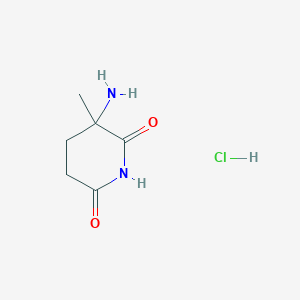

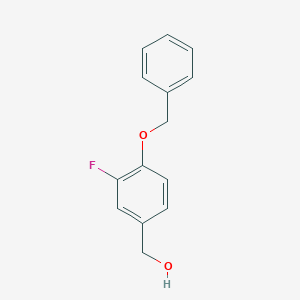

2-(1,3-Benzothiazol-2-yl)acetamide is a compound that has been the subject of various studies due to its interesting chemical properties and potential biological activities. The compound features a benzothiazole ring system attached to an acetamide group, which has been shown to be a versatile moiety in medicinal chemistry. The compound and its derivatives have been explored for various pharmacological activities, including anti-HIV, antimicrobial, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of 2-(1,3-Benzothiazol-2-yl)acetamide derivatives has been achieved through different methods. One approach involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by further reactions with different reagents to introduce various substituents . Another method includes the condensation of benzothiazoles with acetic acid under reflux conditions . These synthetic routes have been optimized to overcome disadvantages such as high temperatures, prolonged reaction times, and the use of toxic solvents .

Molecular Structure Analysis

The molecular structure of 2-(1,3-Benzothiazol-2-yl)acetamide has been characterized by various spectroscopic techniques. The compound crystallizes with two molecules in the asymmetric unit, with dihedral angles between the benzothiazol-2-yl ring system and the acetamide group indicating the orientation of these moieties . Hydrogen bonding plays a significant role in the crystal structure, contributing to the stability and packing of the molecules .

Chemical Reactions Analysis

2-(1,3-Benzothiazol-2-yl)acetamide and its derivatives undergo various chemical reactions that are essential for their biological activities. The presence of the acetamide group allows for reactions such as acylation, and the benzothiazole ring can participate in electrophilic substitution reactions. These reactions are crucial for the synthesis of compounds with potential pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1,3-Benzothiazol-2-yl)acetamide derivatives have been studied to understand their behavior in biological systems. The acidity constants (pKa) of these compounds have been determined, indicating the protonation states under physiological conditions . The photophysical properties have also been investigated, revealing how substituents on the benzothiazole ring affect the hydrogen bonding and overall molecular assembly .

科学研究应用

抗结核应用

最近的研究强调了包括BTAA在内的新型苯并噻唑衍生物的合成,因为它们具有潜在的抗结核特性。这些化合物已显示出对结核分枝杆菌有希望的体外和体内活性。已采用重氮偶联、Knoevenagel缩合和微波辐射等合成途径来制备这些衍生物。分子对接研究表明,BTAA衍生物可以作为具有增强的抗结核活性的有效抑制剂 .

抗惊厥活性

BTAA已被纳入新型腙和乙酰腙的设计中,并对其抗惊厥作用进行了评估。该系列中最活跃的化合物已证明对动物模型中的精神运动性癫痫发作具有显著的保护作用。计算研究支持了这些发现,表明与癫痫分子靶标(如GABA受体)具有良好的结合特性 .

抗炎特性

据报道,BTAA具有抗炎特性。虽然现有文献中尚未完全详细说明确切的机制,但该化合物与炎症相关的各种生化途径的相互作用正在研究中。这包括调节细胞因子和抑制导致炎症反应的酶.

抗菌活性

BTAA的苯并噻唑部分以其广泛的抗菌活性而闻名。这包括抑制多种细菌和真菌生长的潜力,这对于开发新的抗生素和抗真菌剂至关重要。BTAA衍生物的构效关系是增强此应用的关键关注领域 .

抗癌研究

BTAA衍生物已探索其抗癌特性。该化合物干扰癌细胞增殖的能力使其成为开发新型化疗药物的候选药物。正在进行研究以了解其作用机制和癌细胞内的潜在靶点 .

环境和生物传感

BTAA具有作为荧光探针用于检测环境和生物样品中金属离子的潜力。其荧光特性可用于开发灵敏、选择性且能够在各种条件下运行的传感器。这种应用与监测污染和研究生物系统特别相关.

作用机制

未来方向

Benzothiazole derivatives have shown promise in the field of medicinal chemistry due to their broad spectrum of biological effects. Future research may focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways to create more potent biologically active benzothiazole-based drugs .

属性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMWFXSMDQBKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621530 | |

| Record name | 2-(1,3-Benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51542-41-7 | |

| Record name | 2-(1,3-Benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1288983.png)

![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)